molecular formula C16H17Cl2N5O B15193331 Fenprinast hydrochloride anhydrous CAS No. 84166-17-6

Fenprinast hydrochloride anhydrous

Cat. No.: B15193331
CAS No.: 84166-17-6
M. Wt: 366.2 g/mol
InChI Key: YDJANVIZYODBOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fenprinast hydrochloride anhydrous involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1,4,6,7-tetrahydro-6,6-dimethyl-9H-imidazo[1,2-a]purin-9-one in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide. Industrial production methods often optimize these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Fenprinast hydrochloride anhydrous undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Fenprinast hydrochloride anhydrous has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of bronchodilators and their synthetic pathways.

    Biology: The compound is utilized in research on allergic reactions and asthma, helping to understand the underlying mechanisms and potential treatments.

    Medicine: this compound is studied for its potential therapeutic effects in treating respiratory conditions.

    Industry: The compound is used in the development of new bronchodilators and other pharmacological agents.

Mechanism of Action

Fenprinast hydrochloride anhydrous exerts its effects by targeting specific molecular pathways involved in bronchial hyperreactivity. It acts on the smooth muscles of the bronchi, leading to relaxation and dilation, which helps alleviate symptoms of asthma and allergies . The compound interacts with receptors on the bronchial smooth muscle cells, inhibiting the release of inflammatory mediators and reducing bronchoconstriction.

Comparison with Similar Compounds

Fenprinast hydrochloride anhydrous is similar to other bronchodilators like cromolyn sodium and theophylline. it has unique properties that make it distinct:

    Cromolyn Sodium: Unlike this compound, cromolyn sodium is primarily used as a mast cell stabilizer and is less effective as a bronchodilator.

    Theophylline: While theophylline is a widely used bronchodilator, it has a different mechanism of action, primarily inhibiting phosphodiesterase enzymes to increase cyclic AMP levels.

Other similar compounds include:

    Montelukast: A leukotriene receptor antagonist used for asthma and allergies.

    Salbutamol: A beta-2 adrenergic agonist used as a bronchodilator.

This compound stands out due to its specific molecular structure and targeted action on bronchial smooth muscles .

Properties

CAS No.

84166-17-6

Molecular Formula

C16H17Cl2N5O

Molecular Weight

366.2 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one;hydrochloride

InChI

InChI=1S/C16H16ClN5O.ClH/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10;/h3-6,9H,7-8H2,1-2H3,(H,18,19);1H

InChI Key

YDJANVIZYODBOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C.Cl

Origin of Product

United States

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